molecular formula C21H25ClN6O4 B2859706 methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate CAS No. 851940-47-1

methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate

Cat. No.: B2859706
CAS No.: 851940-47-1
M. Wt: 460.92
InChI Key: PMOSEBKECIMMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a purine-based derivative characterized by a 1,3-dimethylxanthine core modified with a piperazine-methyl group substituted with a 3-chlorophenyl moiety and an acetylated methyl ester side chain. This compound belongs to a class of molecules designed to target phosphodiesterase (PDE) enzymes, particularly PDE3, which are implicated in respiratory and cardiovascular pathologies such as asthma .

Properties

IUPAC Name

methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOSEBKECIMMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with the chlorophenyl group under controlled conditions. The resulting intermediate is further reacted with the purine derivative, followed by the introduction of the methyl and acetate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and purine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Based on the search results, here is a detailed overview of the applications of compounds related to "methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate."

It is important to note that the search results primarily focus on a related compound, 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 847407-32-3.

Molecular Structure and Properties

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has the molecular formula C20H25ClN6O2 and a molecular weight of 416.91. The presence of a chlorophenyl group and a piperazine moiety are crucial for its biological interactions.

Key properties:

  • IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
  • Molecular Formula : C20H25ClN6O2
  • Molecular Weight : 416.9 g/mol

Biological Activities and Applications

The biological activity of the compound is attributed to its interaction with various molecular targets.

  • Histamine H1 Receptor Affinity : Related compounds have shown high specific affinity for histamine H1 receptors. These compounds have been used for managing allergies, hay fever, angioedema, and urticaria.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound may inhibit DHFR, which is critical for DNA synthesis and repair. Inhibition of DHFR can reduce proliferation in rapidly dividing cells, making it a potential candidate for cancer therapy.
  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, affecting cell growth and differentiation.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in psychiatric disorders.

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit anticancer properties by targeting DHFR and various kinases. Studies have demonstrated that compounds with similar structures can effectively disrupt DNA synthesis in cancer cells.

  • In Vitro Studies : Antiproliferative effects of related purine derivatives have demonstrated significant inhibition of cancer cell lines by disrupting nucleotide synthesis through DHFR inhibition.
  • In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in living organisms.

Neuropharmacological Effects

The piperazine component has been linked to neuropharmacological activities, and compounds containing piperazine are explored for their potential in treating anxiety and depression due to their ability to modulate serotonin receptors.

D3 Receptor Affinity and Selectivity

Mechanism of Action

The mechanism of action of methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups Enhance Activity : The 3,4-dichlorophenyl substituent in Compound 8 (IC₅₀ ~0.8 µM) demonstrated superior PDE3 inhibitory activity compared to electron-donating groups (e.g., 4-hydroxyphenyl in Compound 4, IC₅₀ >10 µM) . This suggests that the 3-chlorophenyl group in the target compound may similarly enhance binding affinity due to its electron-withdrawing nature.
  • Piperazine Flexibility : Analogues with rigid aromatic substituents (e.g., 2,4-dinitrophenyl in Compound 6) showed reduced activity, likely due to steric hindrance, whereas the 3-chlorophenyl group in the target compound may balance steric and electronic effects .

Physicochemical and Pharmacokinetic Comparisons

While direct data for the target compound are unavailable, insights can be drawn from structurally related purine derivatives:

Property Target Compound (Predicted) 8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione Pentyl [(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]acetate
Molecular Weight ~480 g/mol 455.5 g/mol 399.5 g/mol
LogP ~2.5 (estimated) 1.8 (hydrophilic furanoyl group) 3.1 (lipophilic sulfanyl group)
Solubility Moderate (ester group) High (polar furanoyl) Low (nonpolar sulfanyl)

Key Observations :

  • The 3-chlorophenylpiperazine moiety likely increases lipophilicity (LogP ~2.5) relative to the furanoyl derivative (LogP 1.8), which could enhance membrane permeability .

Mechanistic and Pharmacological Comparisons

  • PDE3 Inhibition: The target compound’s 1,3-dimethylxanthine core aligns with known PDE3 inhibitors like Cilostazol. However, its piperazine-methyl group may confer additional receptor interactions, as seen in Compound 8’s high activity .
  • Anti-Asthmatic Potential: Unlike the diazaspiro[4.5]decane-2,4-dione derivatives (e.g., Compound 14 in ), which lack purine-based motifs, the target compound’s xanthine core may synergize with the 3-chlorophenylpiperazine group to enhance bronchodilatory effects.

Biological Activity

Methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate (CAS Number: 896678-74-3) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN6O4C_{20}H_{23}ClN_{6}O_{4}, with a molecular weight of 446.9 g/mol. The structure features a purine core substituted with a piperazine ring and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H23ClN6O4
Molecular Weight446.9 g/mol
CAS Number896678-74-3

The compound exhibits its biological activity primarily through interactions with various receptors and enzymes. The presence of the piperazine moiety suggests potential activity at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Additionally, the chlorophenyl group may enhance binding affinity to dopamine receptors, suggesting potential antipsychotic properties.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant and anxiolytic effects. For instance, studies on related piperazine derivatives have shown efficacy in reducing depressive symptoms in animal models by modulating serotonin levels in the brain .

Anticancer Activity

There is emerging evidence that purine derivatives can inhibit cancer cell proliferation. A study highlighted that compounds similar to this methyl derivative exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases . The specific interaction of the compound with tyrosine kinases may also play a role in inhibiting tumor growth by blocking signaling pathways essential for cancer cell survival .

Case Studies

  • Antidepressant Efficacy : In a preclinical study, a related compound demonstrated significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity. The mechanism was attributed to increased serotonergic transmission .
  • Cancer Cell Line Studies : A compound structurally related to this compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions, typically starting with functionalization of the purine core followed by coupling to the piperazine moiety. Key steps include:

  • Alkylation : Introduction of the 3-chlorophenyl-piperazine group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Esterification : Formation of the methyl acetate group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Critical intermediates include the 1,3-dimethylpurine-2,6-dione precursor and the 4-(3-chlorophenyl)piperazine derivative.

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (>95%) .
  • HPLC : To assess purity and detect byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the coupling of the piperazine and purine moieties?

Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalyst Use : Triethylamine (TEA) as a base to deprotonate intermediates and accelerate substitution . Example Data :
ParameterOptimized ConditionYield Improvement
Temperature0–5°C15–20%
SolventDMF10–12%

Q. What computational strategies are recommended to predict binding interactions with adenosine receptors?

  • Molecular Docking : Use AutoDock Vina to model interactions with A2A_{2A} receptors, focusing on the purine core and piperazine substituent .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Use SwissADME to predict absorption, metabolism, and bioavailability discrepancies .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .
  • Dose Adjustments : Apply allometric scaling to reconcile dose-response differences .

Q. What methodologies are effective in characterizing the compound's stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures .
  • Light Sensitivity : UV-Vis spectroscopy to assess photodegradation kinetics .

Q. How can flow chemistry techniques be adapted for scaling up key synthetic steps?

  • Continuous Flow Reactors : Use microreactors for exothermic steps (e.g., alkylation) to improve heat dissipation .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize residence time and reagent ratios . Example Workflow :
  • Step 1: Purine core synthesis in batch mode.
  • Step 2: Piperazine coupling in flow reactor (yield: 85–90%) .

Q. What analytical approaches resolve ambiguities in stereochemical assignments?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • NOESY NMR : Identify spatial proximity of substituents to confirm regioisomers .

Q. How do electronic effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic substitutions?

  • Hammett Analysis : The electron-withdrawing Cl group increases electrophilicity of the adjacent piperazine nitrogen, enhancing nucleophilic attack .
  • DFT Calculations : Predict charge distribution and transition-state energetics using Gaussian 16 .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in receptor binding assays?

  • Logistic Regression : Fit sigmoidal curves to IC50_{50} data (e.g., GraphPad Prism) .
  • ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05) .
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.